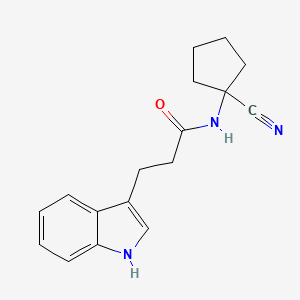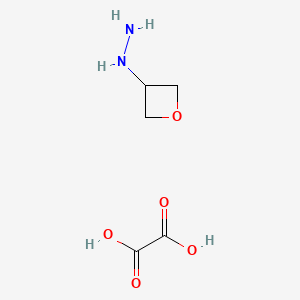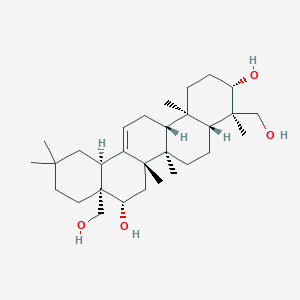![molecular formula C16H14FN3O2 B2459456 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one CAS No. 866009-37-2](/img/structure/B2459456.png)
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzotriazinone core linked to a fluorophenoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one typically involves the following steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluorophenoxypropyl Group: This step involves the reaction of the benzotriazinone core with a fluorophenoxypropyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the benzotriazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-(4-Chlorophenoxy)propyl]-1,2,3-benzotriazin-4-one
- 3-[3-(4-Bromophenoxy)propyl]-1,2,3-benzotriazin-4-one
- 3-[3-(4-Methylphenoxy)propyl]-1,2,3-benzotriazin-4-one
Uniqueness
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-8-13(9-7-12)22-11-3-10-20-16(21)14-4-1-2-5-15(14)18-19-20/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSOVKGSVUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2459374.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)
![N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2459376.png)

![4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B2459379.png)
![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)


![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2459385.png)

![2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2459389.png)

![4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2459395.png)
